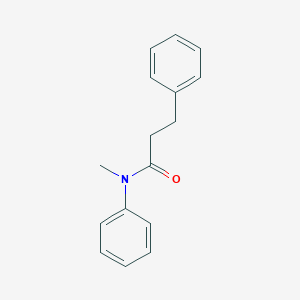

n-Methyl-n,3-diphenylpropanamide

Description

Overview of N-Substituted Amides in Contemporary Organic Chemistry

N-substituted amides are a class of organic compounds where one or both hydrogen atoms on the nitrogen of a primary amide are replaced by alkyl, aryl, or other functional groups. nih.gov This substitution has a profound impact on the chemical and physical properties of the amide. For instance, N-substitution can influence the amide's conformation, solubility, and reactivity, including its susceptibility to hydrolysis. nih.gov In medicinal chemistry, the N-substituent is often a key determinant of a drug's pharmacological profile, affecting its binding affinity to biological targets and its metabolic stability. Furthermore, N-substituted amides are pivotal in the synthesis of complex molecules, serving as versatile precursors for a range of other functional groups. nih.gov

Academic and Research Significance of n-Methyl-n,3-diphenylpropanamide within Amide Chemistry

Within the extensive family of N-substituted amides, this compound has emerged as a compound of interest primarily as a synthetic intermediate. Its academic and research significance is largely derived from its role in the construction of more complex molecular architectures, particularly in the development of pharmacologically active agents. For example, derivatives of this compound have been utilized in the synthesis of novel HIV-1 capsid inhibitors, highlighting the compound's utility in medicinal chemistry research. nih.govnih.govnih.gov The diphenylpropyl scaffold, combined with the N-methyl-N-phenyl amide moiety, provides a unique three-dimensional structure that can be strategically modified to explore structure-activity relationships in drug discovery programs. nih.gov

Historical Context and Evolution of Synthetic Methodologies for Diphenylpropanamide Derivatives

The synthesis of diphenylpropanamide derivatives has evolved over the years, driven by the need for efficient and versatile methods to access this important structural motif. Early methods often relied on classical amidation reactions, such as the coupling of a carboxylic acid with an amine using a coupling reagent, or the reaction of an acid chloride with an amine. While effective, these methods can sometimes be limited by harsh reaction conditions or the generation of stoichiometric byproducts.

More recent advancements have focused on developing more atom-economical and environmentally benign synthetic strategies. For instance, transition metal-catalyzed reactions have emerged as powerful tools for the formation of amide bonds. A notable example is the use of a one-pot decarboxylative acylation method to produce various amide derivatives. google.com Furthermore, research into the synthesis of related structures, such as N-methyl-3,3-diphenylpropylamine, has explored routes starting from commercially available materials like cinnamonitrile (B126248) and benzene, followed by a series of transformations including Friedel-Crafts alkylation, catalytic hydrogenation, and subsequent N-methylation. google.com These evolving methodologies reflect the broader trends in organic synthesis towards greater efficiency, sustainability, and molecular diversity.

Current Research Trajectories and Future Directions in Advanced Amide Chemistry

The field of advanced amide chemistry continues to be an active area of research, with several exciting trajectories. A significant focus is on the development of novel catalytic systems for amide bond formation that avoid the use of stoichiometric activating agents, thereby improving the sustainability of these processes. This includes the exploration of new catalysts for the direct amidation of carboxylic acids and the development of innovative transamidation reactions.

Another key area is the late-stage functionalization of complex molecules containing amide bonds. This allows for the rapid diversification of drug candidates and the exploration of new chemical space. Furthermore, there is growing interest in the synthesis and application of amides with unique electronic and steric properties, such as twisted or sterically hindered amides, which can exhibit unusual reactivity and have potential applications in materials science and catalysis. The ongoing research into the synthesis and application of complex N-substituted amides, such as the derivatives of this compound, is a testament to the enduring importance of this functional group in modern chemical science. nih.govnih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 18859-20-6 |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 154-157 °C @ 1 Torr |

| Appearance | Not specified |

Data sourced from commercial supplier information. echemi.com

Synthesis of this compound and Related Derivatives

The synthesis of this compound and its derivatives is often achieved through multi-step sequences. A common strategy involves the coupling of a suitable carboxylic acid or its activated derivative with N-methylaniline. For instance, in the context of preparing HIV-1 capsid inhibitors, a key intermediate, (S)-2-amino-N-methyl-N,3-diphenylpropanamide, is synthesized and subsequently acylated. nih.gov

A general synthetic approach to a related derivative, (S)-2-(2-(1H-indol-3-yl)acetamido)-N-methyl-N,3-diphenylpropanamide, is outlined in the following scheme:

Scheme 1: Synthesis of a this compound Derivative

This scheme represents a synthetic route to a more complex derivative, illustrating the use of this compound as a core structural unit. mdpi.com

Spectroscopic Data of a this compound Derivative

The characterization of this compound derivatives is typically accomplished using a combination of spectroscopic techniques. The following data is for (S)-2-amino-N-methyl-N,3-diphenylpropanamide, a key intermediate.

Table 1: Spectroscopic Data for (S)-2-amino-N-methyl-N,3-diphenylpropanamide

| Technique | Data |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 7.40—7.31 (m, 3H, Ph-H), 7.23–7.14 (m, 3H, Ph-H), 7.00 (d, J = 5.2 Hz, 2H, Ph-H), 6.86 (d, J = 4.5 Hz, 2H, Ph-H) |

| LC-MS (ESI) | m/z (M+1)⁺ = 255.08 |

This data corresponds to a closely related precursor and not the title compound itself. nih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

18859-20-6 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-methyl-N,3-diphenylpropanamide |

InChI |

InChI=1S/C16H17NO/c1-17(15-10-6-3-7-11-15)16(18)13-12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3 |

InChI Key |

KQDZRVPLZXCDNF-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl N,3 Diphenylpropanamide and Analogues

Classical Amidation Reactions and Adaptations for n-Methyl-n,3-diphenylpropanamide Synthesis

Classical amidation reactions remain a fundamental tool for the formation of amide bonds. These methods are broadly categorized into the direct condensation of carboxylic acids with amines and the use of activated carboxylic acid derivatives.

Direct Condensation of Carboxylic Acids with N-Methyl-N,3-diphenylpropylamine Precursors

The direct formation of an amide from a carboxylic acid and an amine is an atom-economical approach, though it presents challenges. Amines, being basic, can deprotonate carboxylic acids to form unreactive carboxylate salts. libretexts.orglibretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.orglibretexts.org For the synthesis of this compound, this would involve the reaction of 3-phenylpropanoic acid with N-methyl-1,3-diphenylpropan-1-amine.

Recent advancements have introduced milder conditions for direct condensation. Boron-based reagents, such as boric acid and its derivatives like B(OCH2CF3)3, have been shown to effectively mediate the direct amidation of various carboxylic acids and amines with high yields and enantiopurity, often requiring simple filtration for purification rather than extensive chromatography. acs.org Similarly, hydrothermal conditions (e.g., 250°C and 40 bar) have been demonstrated to facilitate the direct condensation of amines and carboxylic acids, yielding amides in up to 90% yield within hours without the need for a catalyst. researchgate.net

Utilization of Activated Carboxylic Acid Derivatives for Amide Formation (e.g., Acid Chlorides, Anhydrides)

A more common and often more efficient laboratory method involves the activation of the carboxylic acid. ajchem-a.com This typically means converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an acid anhydride. d-nb.infoiajpr.com These activated species are highly susceptible to nucleophilic attack by an amine.

Acid Chlorides: The Schotten-Baumann reaction, which uses an acid chloride and an amine, is a classic example. For the target molecule, 3-phenylpropanoic acid would first be converted to 3-phenylpropanoyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride. iajpr.comresearchgate.net The resulting acid chloride is then reacted with N-methyl-1,3-diphenylpropan-1-amine to form this compound. While effective, this method can require harsh reagents for the formation of the acid chloride. iajpr.com

Acid Anhydrides: Acid anhydrides serve as another class of activated carboxylic acid derivatives. iajpr.com They react with amines to form the desired amide and a carboxylate salt as a byproduct. Mixed anhydrides, formed in situ, are also frequently used.

Coupling Reagents: A plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine. ajchem-a.comnih.govmasterorganicchemistry.com This approach is particularly useful for sensitive substrates and is a mainstay in peptide synthesis. masterorganicchemistry.com For instance, the combination of EDC, DMAP, and a catalytic amount of HOBt has proven effective for coupling electron-deficient amines with functionalized carboxylic acids. nih.gov

| Method | Activating Agent/Condition | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Direct Condensation | High Temperature (>100°C) | Atom economical, simple | Harsh conditions, potential for side reactions | libretexts.org, libretexts.org |

| Acid Chlorides | SOCl₂, (COCl)₂ | High reactivity, good yields | Corrosive/toxic reagents, generation of HCl | iajpr.com, researchgate.net |

| Coupling Reagents | DCC, EDC/HOBt | Mild conditions, high yields, broad scope | Stoichiometric waste, cost of reagents | ajchem-a.com, nih.gov |

Advanced and Catalytic Approaches in Amide Synthesis

To address the limitations of classical methods, particularly regarding waste generation and harsh conditions, significant research has focused on developing catalytic approaches for amide synthesis.

Transition Metal-Catalyzed Amidation Strategies

Transition metals have emerged as powerful catalysts for forming C-N bonds. Catalytic systems based on metals like palladium, copper, rhodium, iridium, titanium, and zirconium offer alternative pathways for amidation. d-nb.infonih.govacs.org

Direct Amidation: Zirconium(IV) and Titanium(IV) complexes, such as ZrCl4 and TiCl4, have been shown to catalyze the direct amidation of carboxylic acids and amines under relatively mild conditions. d-nb.info For example, ZrCl4 can effectively catalyze the reaction at 70°C in the presence of molecular sieves. d-nb.info

Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, traditionally couple aryl halides with amines. acs.org More recent developments have extended these methods to the amidation of esters. For example, nickel/N-heterocyclic carbene (NHC) catalytic systems can facilitate the direct amidation of methyl esters. mdpi.comnsf.gov Similarly, palladium-NHC complexes are effective for the transamidation of secondary amides. nsf.gov Copper-catalyzed systems have also been employed for the amidation of (hetero)aryl chlorides. organic-chemistry.org

| Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|

| ZrCl₄ | Carboxylic Acids + Amines | Direct amidation at 70-110°C | d-nb.info |

| Ni(cod)₂/NHC | Esters + Amines | Direct amidation of methyl esters | mdpi.com, nsf.gov |

| Pd(II)-NHC | Secondary Amides + Amines | Transamidation of N-activated amides | nsf.gov |

| CuI | Aryl Chlorides + Amides | Goldberg amidation | organic-chemistry.org |

Organocatalytic and Bifunctional Catalytic Routes to N-Substituted Amides

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative for amide synthesis. Boronic acids, for example, can catalyze the direct condensation of carboxylic acids and amines, although they often require the removal of water. acs.org

More recently, bifunctional catalysts have gained attention. Asymmetric organocatalytic halocyclization has been used for the synthesis of chiral haloheterocycles, and this strategy has been extended to the chlorofunctionalization of olefinic amides that lack hydrogen bond donors. nih.govacs.org In some cases, trace amounts of water can interact with a chlorinating agent to generate HOCl in situ, which then acts as both a proton donor and a hypochlorite (B82951) source to promote the reaction. nih.gov

Multi-Component Reactions for Complex Amide Construction (e.g., Isocyanide-Based Chemistry)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. nih.govresearchgate.net Isocyanide-based MCRs are particularly relevant for amide synthesis.

The Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent example, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.govbeilstein-journals.org The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and carboxylic acid to yield the final product. nih.gov This reaction is highly versatile and can generate large libraries of diverse amide-containing compounds.

The Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov

These MCRs offer rapid access to complex amide structures that would otherwise require lengthy multi-step syntheses. beilstein-journals.org

Oxidation-Mediated Amide Bond Formation from Amine Precursors

A prominent strategy for amide synthesis involves the oxidation-mediated coupling of amines and other precursors. This approach circumvents the need for pre-activated carboxylic acid derivatives, offering a more direct route to the target amide.

Recent advancements have demonstrated the utility of an organophosphorus (PIII/PV redox) catalyzed method for the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides to generate 2-amidopyridines. nih.gov This process operates through a serial dehydration mechanism, where a phosphetane (B12648431) catalyst, in conjunction with a mild bromenium oxidant and a terminal hydrosilane reductant, facilitates both amide formation and subsequent functionalization in a single, auto-tandem catalytic cascade. nih.gov While not directly applied to this compound, this methodology highlights the potential of oxidation-reduction condensation for the synthesis of complex amides under mild, chemoselective conditions. nih.gov The reaction's tolerance for a wide range of functional groups, including ethers, halides, esters, and trifluoromethyl groups, suggests its potential applicability to analogues of this compound. nih.gov

The general principle of this catalytic cycle involves the iterative generation of a halophosphonium species, which drives the dehydration necessary for amide bond formation. nih.gov This is followed by in situ activation of the newly formed amide for further coupling reactions. nih.gov A key aspect of this methodology is its ability to unite amide synthesis and functionalization, which typically require divergent reaction conditions, into a single, efficient process. nih.gov

| Catalyst System | Oxidant | Reductant | Reaction Type | Key Feature |

| Phosphetane | Mild Bromenium Source | Terminal Hydrosilane | Three-component condensation | Auto-tandem catalytic cascade |

Regioselective and Stereoselective Control in Amide Derivative Synthesis

Achieving regioselectivity and stereoselectivity is a critical challenge in the synthesis of complex organic molecules like derivatives of this compound. mdpi.com These terms refer to the preferential formation of one constitutional isomer or stereoisomer over another, respectively. masterorganicchemistry.com The control of these aspects is highly dependent on the reaction mechanism and the structure of the starting materials. masterorganicchemistry.com

In the context of synthesizing amide derivatives, carbometallation reactions of N-alkynylamides have proven to be a powerful tool for achieving high levels of regio- and stereoselectivity. beilstein-journals.org Specifically, the carbocupration of ynamides allows for the stereodefined formation of vinylcopper species geminated to the amide moiety. beilstein-journals.org This syn-addition of the organocopper reagent to the triple bond is a well-established method for controlling stereoselectivity. beilstein-journals.org

The regioselectivity of the carbocupration is influenced by the nature of the substituent on the alkyne. beilstein-journals.org For instance, the use of N-alkynylsulfonamides can direct the carbometallation to the α-position due to coordination of the organometallic species by the sulfonyl group. beilstein-journals.org However, the choice of solvent can also play a crucial role; reactions performed in nonpolar solvents like diethyl ether tend to favor the α-isomer, while polar solvents like THF can lead to the formation of the β-isomer. beilstein-journals.org

Enzymatic reactions also offer a high degree of regioselectivity and stereoselectivity in organic synthesis. mdpi.com For example, O-methyltransferases exhibit high substrate specificity and regioselectivity in the methylation of hydroxyl groups on flavonoids. mdpi.com While not directly applied to this compound, these examples from enzymatic and organometallic chemistry underscore the principles and strategies available for controlling the three-dimensional arrangement of atoms in amide derivatives.

| Method | Key Feature | Selectivity |

| Carbocupration of Ynamides | Formation of stereodefined vinylcopper species | High Regio- and Stereoselectivity |

| Enzymatic Catalysis | High substrate specificity | High Regioselectivity |

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often employ a combination of experimental techniques and computational chemistry to elucidate the intricate steps of a reaction. escholarship.org

For amide bond formation, mechanistic investigations have explored various pathways. For example, in the context of zeolite-catalyzed reactions, the methylation of anilines with dimethyl carbonate (DMC) has been studied. iupac.org At temperatures above 120 °C, DMC primarily acts as a methylating agent, leading to mono-N-methylation with high selectivity. iupac.org The proposed mechanism involves the electrophilic activation of DMC within the zeolite pores. iupac.org

Computational studies, such as those using density functional theory (DFT), provide valuable insights into reaction pathways and transition states. mdpi.comnih.gov For instance, in the study of [3+2] cycloaddition reactions, DFT calculations can predict the global electronic flux and identify the most favorable reaction pathways, thus explaining the observed regioselectivity and stereoselectivity. mdpi.com The analysis of electron localization function (ELF) and conceptual density functional theory (CDFT) indices are powerful tools in these investigations. mdpi.com

While specific mechanistic studies on the formation of this compound were not found in the provided search results, the principles from related reactions can be applied. For instance, the formation of the amide bond likely proceeds through a nucleophilic attack of the amine on an activated carboxylic acid derivative or a related electrophile. The specific intermediates and transition states would depend on the chosen synthetic route.

| Technique | Application | Insights Gained |

| Experimental Studies (e.g., kinetic analysis) | Elucidate reaction pathways and intermediates | Understanding of reaction order, rate-determining steps |

| Computational Chemistry (e.g., DFT) | Model transition states and reaction profiles | Prediction of selectivity, understanding of electronic effects |

Advanced Spectroscopic Characterization of N Methyl N,3 Diphenylpropanamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Data

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the molecular structure of n-Methyl-n,3-diphenylpropanamide.

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their chemical environments. For a related compound, N-methyl-3,3-diphenylpropanamide, the ¹H NMR spectrum (300 MHz, CDCl₃) shows signals in the aromatic region between δ 7.26-7.06 ppm, corresponding to the ten protons of the two phenyl groups. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. In the spectrum of N-methyl-3,3-diphenylpropanamide (75 MHz, CDCl₃), characteristic peaks are observed for the aromatic carbons, the carbonyl carbon of the amide group, the N-methyl carbon, and the carbons of the propanamide backbone. rsc.org For instance, the carbonyl carbon (C=O) typically appears around δ 172.3 ppm, while the N-methyl carbon (NCH₃) is observed at approximately δ 26.3 ppm. rsc.org The carbons of the two phenyl groups produce a series of signals in the range of δ 126.5-143.5 ppm. rsc.org

Detailed ¹H and ¹³C NMR data for various analogues of this compound are available in the literature, providing a basis for structural comparison and verification. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Analogues

| Compound | Solvent | ¹H NMR Signals (ppm) | ¹³C NMR Signals (ppm) | Reference |

| N-methyl-3,3-diphenylpropanamide | CDCl₃ | 7.26-7.06 (10H, m, ArH) | 172.3 (C=O), 143.5 (2 x Cq), 128.6 (4 x C, ArC), 127.6 (4 x C, ArC), 126.5 (2 x C, ArC), 47.3 (propyl C3), 43.3 (propyl C2), 26.3 (NCH₃) | rsc.org |

| N,3-diphenylpropanamide | Not Specified | Not Specified | Not Specified | rsc.org |

| (S)-2-(2-(1H-indol-3-yl)acetamido)-N-methyl-N,3-diphenylpropanamide | CD₃OD | 7.42 (d, J = 7.9 Hz, 1H), 7.37 – 7.31 (m, 4H), 7.18 – 7.05 (m, 5H), 7.03 – 6.94 (m, 2H), 6.75 (d, J = 7.3 Hz, 2H), 4.66 | Not Specified | nih.gov |

Note: This table presents a selection of data for illustrative purposes. For complete and specific assignments, refer to the cited literature.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC/HSQC, NOESY) for Connectivity and Spatial Information

Two-dimensional (2D) NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is instrumental in establishing proton-proton (H-H) coupling networks within a molecule, identifying which protons are adjacent to each other. qorganica.eslibretexts.org This technique helps to piece together the fragments of the molecule by showing which protons are spin-coupled. qorganica.eslibretexts.org For this compound and its analogues, COSY spectra would confirm the connectivity of the protons in the propanamide chain and within the phenyl rings. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These 2D NMR techniques are used to correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comhmdb.ca An HSQC spectrum of this compound would show a correlation peak for each carbon atom that has protons attached, linking the ¹H and ¹³C assignments. This is invaluable for unambiguously assigning the signals in the often-crowded ¹³C NMR spectrum. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. This technique is particularly useful for determining the three-dimensional conformation of a molecule in solution. For flexible molecules like this compound, NOESY can reveal preferred conformations and the relative orientation of the phenyl rings and the amide group.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rsc.org The IR spectrum of this compound and its analogues exhibits characteristic absorption bands corresponding to the vibrations of specific bonds. mdpi.comrsc.orgarkat-usa.org

A prominent feature in the IR spectrum of these compounds is the strong absorption band due to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the region of 1630-1680 cm⁻¹. rsc.org For N-methyl-3,3-diphenylpropanamide, this peak is observed at 1638 cm⁻¹. rsc.org The N-H stretching vibration in secondary amides gives rise to a band around 3300 cm⁻¹, as seen in N-methyl-3,3-diphenylpropanamide at 3341 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are observed around 3030-3060 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. rsc.org

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound Analogues

| Compound | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| N-methyl-3,3-diphenylpropanamide | 1638 | 3341 | 3030, 2941, 1601, 1550, 1492, 745 | rsc.org |

| N-Methyl-3-phenyl-3-(p-tolyl)propanamide | 1636 | 3272 | 3094, 3062, 3020, 2929, 1567, 1512 | rsc.org |

| N-phenylpropanamide | ~1650-1690 | Not Specified | Aromatic C-H stretch, Aliphatic C-H stretch | researchgate.net |

Mass Spectrometry (MS) for Molecular Mass Determination and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to assess its purity. rsc.orgqorganica.esrsc.orgarkat-usa.orgnih.gov The molecular weight of this compound (C₁₆H₁₇NO) is 239.31 g/mol . echemi.comniainnovation.in

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. rsc.org For example, the HRMS (ESI) data for N-methyl-3,3-diphenylpropanamide shows a calculated value of 262.1202 for the [M+Na⁺] ion, with the found value being 262.1203, confirming its molecular formula. rsc.org Mass spectrometry is also a valuable tool for identifying impurities and byproducts in a sample.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. rsc.org The UV-Vis spectrum of this compound and its analogues is characterized by absorption bands arising from π → π* transitions within the aromatic phenyl rings. arkat-usa.org

The absorption spectra of N-(4-substituted phenyl)-2,3-diphenylpropanamides have been studied in various solvents. arkat-usa.org The position of the absorption maxima is influenced by the nature of the substituent on the phenyl ring and the polarity of the solvent. arkat-usa.org Electron-donating substituents on the anilide nitrogen atom tend to cause a bathochromic (red) shift of the long-wavelength absorption maximum. arkat-usa.org The solvent can also affect the electronic transitions through its polarity and hydrogen bonding capabilities. arkat-usa.org

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While a crystal structure for this compound itself was not found in the search results, related structures have been determined. For instance, the crystal structure of N-methyl-3,3-diphenylpropanamide would reveal the precise spatial arrangement of the two phenyl rings relative to the propanamide backbone and the conformation of the amide bond. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Computational Chemistry Investigations of N Methyl N,3 Diphenylpropanamide

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the calculation of a molecule's electronic structure to predict a wide range of properties. wikipedia.org These methods are instrumental in exploring the molecular and electronic characteristics of n-Methyl-n,3-diphenylpropanamide.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. Conformational analysis is crucial for flexible molecules like this one, which can exist in various spatial arrangements (conformers) due to rotation around its single bonds. libretexts.org

Computational methods can map the potential energy surface by systematically rotating key dihedral angles, such as those in the propanamide backbone and the orientations of the phenyl rings. thaiscience.info For instance, studies on similar N-alkyl amides have utilized DFT calculations to identify several energetically preferred conformers, revealing that different orientations of substituents can lead to a complex conformational equilibrium. epa.gov The relative energies of these conformers determine their population at a given temperature.

Table 1: Illustrative Geometrical Parameters for a Propanamide Backbone (Note: This table provides typical, non-specific values for a propanamide structure as a reference, as directly calculated data for this compound is not available in the provided sources.)

| Parameter | Typical Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-C (methyl) Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.54 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C Bond Angle | ~120° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. scielo.org.mx These orbitals are critical for understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. uoa.gr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. wuxiapptec.com For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack. The phenyl rings and the amide group are expected to play significant roles in the electronic distribution of these orbitals. researchgate.net

Table 2: Representative Frontier Orbital Energies (Note: These are example values to illustrate the concept, as specific data for this compound is not available in the provided sources.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

DFT calculations are widely used to predict various types of spectra, which can then be compared with experimental data for validation of the computed structure. google.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the chemical shifts of ¹H and ¹³C NMR spectra. google.com The predicted shifts for the methyl group, the propanamide backbone, and the two distinct phenyl rings of this compound could be compared with experimental data to confirm its structure. researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as the C=O stretch of the amide, N-H bends (if applicable), and C-H stretches of the aromatic rings. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and thus the UV-Vis absorption spectrum. google.com The calculations would reveal the wavelengths of maximum absorption (λmax), which typically correspond to π-π* transitions within the phenyl rings and n-π* transitions involving the amide group.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations model the movement of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and intermolecular interactions in a simulated environment, such as in a solvent. utdallas.edu

For this compound, MD simulations could be used to:

Explore the vast conformational landscape more extensively than static DFT calculations. nih.gov

Determine the preferred conformations in different solvent environments.

Study the dynamics of the phenyl rings and the flexibility of the propanamide chain.

Simulate how the molecule might interact with biological targets, such as enzymes or receptors, which is a common application for derivatives of this compound. nih.govwhiterose.ac.uk

Advanced Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. frontiersin.org These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies. frontiersin.org This provides a detailed, step-by-step understanding of how a reaction proceeds, which is often difficult to determine experimentally.

For a molecule like this compound, these calculations could be used to study:

The mechanism of its synthesis or degradation.

The potential pathways of metabolic transformations.

The reactivity of the amide bond towards hydrolysis under acidic or basic conditions.

The mechanisms of reactions involving the phenyl rings, such as electrophilic aromatic substitution.

By modeling the energies of reactants, intermediates, transition states, and products, a complete energy profile of a proposed reaction can be constructed, offering predictive power in synthetic chemistry. nih.gov

Computational Descriptors for Molecular Reactivity and Stability

From the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. scielo.org.mx

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These calculated descriptors for this compound would offer a quantitative basis for comparing its reactivity to other related compounds and for predicting its behavior in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors (Note: This table contains example values derived from the representative orbital energies in Table 2. It is for illustrative purposes only.)

| Descriptor | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.65 |

| Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ²/2η | 2.80 |

Structure Activity Relationship Sar Studies of N Methyl N,3 Diphenylpropanamide Derivatives in Chemical Biology

Influence of N-Substituent Modifications on Molecular Recognition and Binding

The N-substituent on the propanamide nitrogen plays a critical role in how these molecules recognize and bind to their biological targets. In the context of HIV-1 capsid inhibitors, modifications at this position have been shown to significantly impact antiviral activity.

The N-methyl group itself is a key feature for potent activity. In studies on PF-74, a well-characterized inhibitor with an n-Methyl-n,3-diphenylpropanamide core, the N-methyl group makes crucial contacts with the HIV-1 capsid protein, specifically with the side chain of asparagine 53 (N53). nih.gov The removal or replacement of this methyl group can have profound effects on the binding affinity and, consequently, the biological activity.

Research has shown that the N-methyl group is highly sensitive to modifications. While substitution with a slightly larger alkyl group like ethyl can sometimes be tolerated, it often leads to a decrease in activity. For instance, replacing the N-methyl group with an ethyl group in certain analogs resulted in reduced anti-HIV-1 activity. arkat-usa.org This suggests that the binding pocket has stringent steric constraints around this N-substituent. Unsubstituted analogs (where the N-methyl is replaced by a hydrogen) are typically inactive, highlighting the essential nature of a small alkyl group at this position for molecular interactions. arkat-usa.org

The following table summarizes the impact of N-substituent modifications on the activity of this compound derivatives based on findings from related compound series.

| N-Substituent (R²) | Relative Activity | Key Observations | Reference |

| H | Inactive | Loss of crucial interactions with the binding site. | arkat-usa.org |

| Methyl | Active | Optimal size for fitting into the binding pocket and making key contacts. | nih.govarkat-usa.org |

| Ethyl | Reduced Activity | Suggests steric hindrance within the binding pocket. | arkat-usa.org |

Interactive Data Table: You can filter and sort the data by clicking on the column headers.

| N-Substituent (R²) | Relative Activity | Key Observations | Reference |

|---|---|---|---|

| H | Inactive | Loss of crucial interactions with the binding site. | arkat-usa.org |

| Methyl | Active | Optimal size for fitting into the binding pocket and making key contacts. | nih.govarkat-usa.org |

| Ethyl | Reduced Activity | Suggests steric hindrance within the binding pocket. | arkat-usa.org |

Impact of Phenyl Ring Substitutions on Conformational Preferences and Molecular Interactions

Substitutions on the two phenyl rings of the this compound scaffold have a profound impact on the molecule's conformational preferences and its interactions with target proteins. These substitutions can alter the electronic properties and steric profile of the molecule, thereby influencing binding affinity and biological activity.

In the context of HIV-1 capsid inhibitors based on the PF-74 scaffold, one of the phenyl rings (the aniline (B41778) moiety) interacts with a specific pocket on the capsid protein, making contact with residues such as alanine (B10760859) 105 (A105), threonine 107 (T107), and tyrosine 130 (Y130). nih.gov The other phenyl ring, part of the phenylalanine core, engages in hydrophobic interactions with residues like methionine 66 (M66) and leucine (B10760876) 69 (L69). nih.gov

SAR studies have revealed a strong preference for para-substitution over meta-substitution on the aniline phenyl ring. arkat-usa.org For example, a chlorine or bromine substituent at the para-position can significantly enhance antiviral activity and the stability of the capsid hexamer. nih.govarkat-usa.org This suggests that the substituent at the para-position can form favorable interactions, such as halogen bonds, with the protein. nih.gov In contrast, substitutions at the meta-position are generally less favorable.

The electronic nature of the substituent also plays a role. While both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro) have been explored, the position of the substituent appears to be a more critical determinant of activity than its electronic properties alone. nih.gov

The table below illustrates the effect of phenyl ring substitutions on the activity of this compound analogs.

| Phenyl Ring Substitution (Aniline Moiety) | Position | Relative Activity | Key Observations | Reference |

| Unsubstituted | - | Active | Serves as a baseline for comparison. | nih.gov |

| Chloro | para | Enhanced Activity | Favorable halogen bonding interactions. | nih.govarkat-usa.org |

| Chloro | meta | Reduced Activity | Less optimal positioning for favorable interactions. | arkat-usa.org |

| Bromo | para | Enhanced Activity | Strong halogen bonding potential. | arkat-usa.org |

| Methoxy | para | Similar or Slightly Improved Activity | Can participate in hydrogen bonding. | nih.gov |

| Methyl | para | Improved Activity | Favorable hydrophobic interactions. | nih.gov |

Interactive Data Table: You can filter and sort the data by clicking on the column headers.

| Phenyl Ring Substitution (Aniline Moiety) | Position | Relative Activity | Key Observations | Reference |

|---|---|---|---|---|

| Unsubstituted | - | Active | Serves as a baseline for comparison. | nih.gov |

| Chloro | para | Enhanced Activity | Favorable halogen bonding interactions. | nih.govarkat-usa.org |

| Chloro | meta | Reduced Activity | Less optimal positioning for favorable interactions. | arkat-usa.org |

| Bromo | para | Enhanced Activity | Strong halogen bonding potential. | arkat-usa.org |

| Methoxy | para | Similar or Slightly Improved Activity | Can participate in hydrogen bonding. | nih.gov |

| Methyl | para | Improved Activity | Favorable hydrophobic interactions. | nih.gov |

Role of Alkyl Chain Modifications on Scaffold Rigidity and Flexibility

The three-carbon alkyl chain of the propanamide backbone provides a flexible linker between the two phenyl groups and the amide functionality. Modifications to this chain can significantly alter the rigidity and flexibility of the scaffold, thereby influencing the conformational space the molecule can adopt and its ability to bind to a target.

While extensive research on modifying the propanamide backbone of this compound is limited in the available literature, general principles of medicinal chemistry suggest that introducing constraints or altering the length of this chain would have a significant impact. For example, introducing a double bond or a cyclopropyl (B3062369) group into the chain would restrict conformational freedom, potentially locking the molecule into a more bioactive conformation and improving binding affinity. Conversely, increasing the length of the alkyl chain could introduce too much flexibility, leading to an entropic penalty upon binding.

In related molecules, the core phenylalanine scaffold, which includes the propanamide backbone, is crucial for forming hydrogen bonds with the target protein. nih.gov Any modification that disrupts the optimal positioning of the amide and the phenyl rings would likely be detrimental to activity.

Comparative Analysis of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. In the context of derivatives containing the this compound scaffold, such as PF-74, bioisosteric replacements have been explored, particularly for the indole (B1671886) moiety that is often attached to the propanamide backbone.

Replacing the indole ring with other aromatic or heterocyclic systems can lead to compounds with altered binding modes, improved metabolic stability, or different activity profiles. For example, replacing the indole with a naphthyl ring has resulted in analogs with comparable antiviral activity. nih.gov The substitution pattern on the naphthyl ring (α vs. β) also influences activity, though to a lesser extent than substitutions on the aniline phenyl ring. nih.gov

Another bioisosteric replacement explored is the substitution of the indole with an indolin-2-one ring. nih.gov This change led to some interesting SAR trends, where additional methyl groups on the indolinone ring improved antiviral potency. nih.gov Furthermore, the effect of chlorine substitution on the aniline ring was found to be different in this new sub-chemotype, with both meta- and para-chloro substitutions enhancing potency. nih.gov

The table below provides a comparative analysis of some bioisosteric replacements for the indole moiety in PF-74-related compounds.

| Original Moiety | Bioisosteric Replacement | Impact on Activity | Key Observations | Reference |

| Indole | Naphthyl (α- or β-substituted) | Comparable Activity | Substitution pattern on the naphthyl and the aniline ring are important for activity. | nih.gov |

| Indole | Indolin-2-one | Moderate Activity | Altered SAR for aniline ring substitutions; potential for improved metabolic stability. | nih.gov |

| Indole | 1,3-Dimethyl-purine-2,6-dione | - | Represents another class of heterocyclic replacements. | nih.gov |

Interactive Data Table: You can filter and sort the data by clicking on the column headers.

| Original Moiety | Bioisosteric Replacement | Impact on Activity | Key Observations | Reference |

|---|---|---|---|---|

| Indole | Naphthyl (α- or β-substituted) | Comparable Activity | Substitution pattern on the naphthyl and the aniline ring are important for activity. | nih.gov |

| Indole | Indolin-2-one | Moderate Activity | Altered SAR for aniline ring substitutions; potential for improved metabolic stability. | nih.gov |

| Indole | 1,3-Dimethyl-purine-2,6-dione | - | Represents another class of heterocyclic replacements. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.